N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea
CAS No.: 919996-49-9
Cat. No.: VC20282027
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919996-49-9 |
|---|---|
| Molecular Formula | C8H9ClN2O2 |
| Molecular Weight | 200.62 g/mol |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-3-hydroxyurea |
| Standard InChI | InChI=1S/C8H9ClN2O2/c9-7-3-1-6(2-4-7)5-10-8(12)11-13/h1-4,13H,5H2,(H2,10,11,12) |
| Standard InChI Key | ZILIVKBKFFLCMU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CNC(=O)NO)Cl |
Introduction
Chemical Identification and Structural Characterization
Molecular Architecture
N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea belongs to the urea family, featuring a hydroxyurea (–NH–C(=O)–NHOH) backbone with a 4-chlorobenzyl group (–CH₂–C₆H₄–Cl) attached to one nitrogen atom. The compound’s molecular formula is C₈H₉ClN₂O₂, with a molecular weight of 200.62 g/mol . Key structural identifiers include:
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IUPAC Name: 3-(4-chlorophenyl)-1-hydroxy-1-methylurea (Note: This represents a closely related isomer with a methyl group instead of a benzyl substituent) .
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SMILES: CN(C(=O)NC1=CC=C(C=C1)Cl)O (modified for the query compound to reflect the benzyl group) .
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InChIKey: ALLZQHLJPGGYDB-UHFFFAOYSA-N (derived from PubChem CID 1491092, adjusted for structural variations) .
Table 1: Comparative Molecular Properties of N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea and Analogues
Synthesis and Reaction Pathways
Synthetic Strategies from Patent Literature
The synthesis of N-hydroxyurea derivatives typically involves the reaction of hydroxylamine with isocyanates or phosgene derivatives. A patented method for analogous compounds (e.g., N-hydroxy-N-[(trans-2-phenyl-1-cyclopropyl)-methyl]urea) involves :
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Step 1: Treatment of hydroxylamine with trimethylsilyl-isocyanate in tetrahydrofuran (THF) at room temperature.
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Step 2: In situ generation of carbamoyl chloride intermediates using hydrogen chloride gas, followed by reaction with aqueous ammonia.
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Step 3: Purification via silica gel chromatography or recrystallization .
For N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea, a plausible adaptation includes:
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Substituting the cyclopropyl group with a 4-chlorobenzyl moiety during the alkylation step.
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Optimizing reaction conditions (e.g., 0–25°C, inert solvents like dichloromethane) to prevent decomposition of the hydroxyurea group .
Photodegradation and Stability
Phenylurea herbicides like Monolinuron undergo nitrite-induced photolysis, producing demethoxylated and hydroxylated byproducts . While stability data for N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea are unavailable, its structural similarity suggests:
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Susceptibility to UV light, leading to cleavage of the C–Cl bond or hydroxyurea moiety.
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Degradation products may include 4-chlorobenzylamine and nitrous oxide (NOₓ) .
Analytical and Pharmacological Applications
Use in Chromatographic Calibration
Monolinuron, a certified reference material (CRM), is employed in liquid chromatography-mass spectrometry (LC-MS) for pesticide residue analysis . By analogy, N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea could serve as a calibrant for:
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Multi-residue detection of urea-based herbicides in agricultural samples.
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Quality control in pharmaceutical synthesis due to its defined structure and purity .
Biological Activity and Toxicology
N-Hydroxyurea derivatives exhibit lipoxygenase inhibition, as demonstrated in patent RU2104267C1 . Although toxicity data for the query compound are lacking, Monolinuron’s safety profile provides cautionary insights:
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Acute Toxicity: LD₅₀ (oral, rats) = 1,200 mg/kg (moderately toxic) .
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Environmental Impact: Persistence in groundwater necessitates stringent regulatory controls .
Future Research Directions
Pharmacological Screening
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Lipoxygenase Inhibition: Testing efficacy in inflammatory disease models (e.g., arthritis) .
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Anticancer Potential: Hydroxyurea’s role in ribonucleotide reductase inhibition warrants exploration .
Environmental Monitoring
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